molecular formula C7H7BCl2O2 B1431442 2,4-Dichloro-5-methylphenylboronic acid CAS No. 1421934-04-4

2,4-Dichloro-5-methylphenylboronic acid

Cat. No. B1431442
M. Wt: 204.85 g/mol
InChI Key: YYVMGKREXGTWSF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylphenylboronic acid is an organoboron compound . It is often used as a reagent in organic synthetic chemistry .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-methylphenylboronic acid is represented by the InChI code 1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 . This compound has a molecular weight of 204.85 .


Chemical Reactions Analysis

2,4-Dichloro-5-methylphenylboronic acid is often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Safety And Hazards

The safety information for 2,4-Dichloro-5-methylphenylboronic acid indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust .

properties

IUPAC Name

(2,4-dichloro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVMGKREXGTWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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